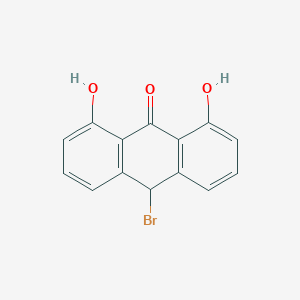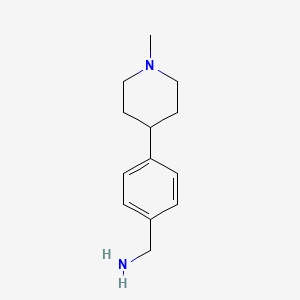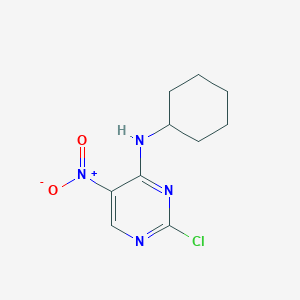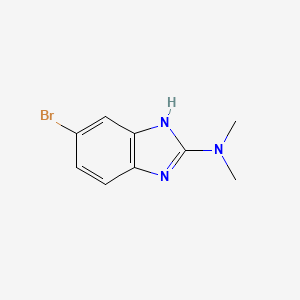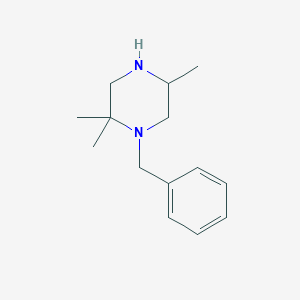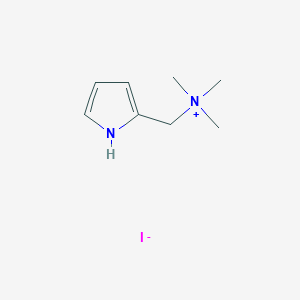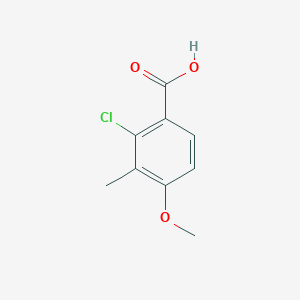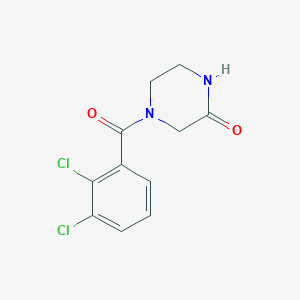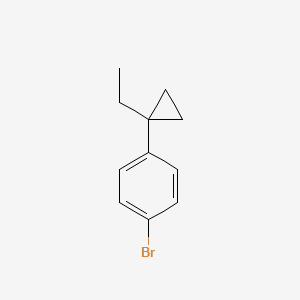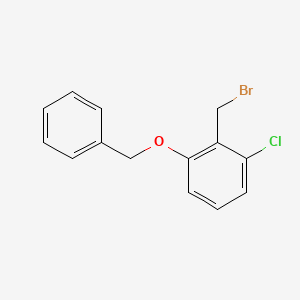
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene
Overview
Description
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, a chloro group, and a phenylmethyl ether group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene typically involves the bromination of 1-chloro-3-[(phenylmethyl)oxy]benzene. This can be achieved through the following steps:
Starting Material: 1-chloro-3-[(phenylmethyl)oxy]benzene.
Bromination: The starting material is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding dechlorinated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dechlorinated benzyl derivatives.
Scientific Research Applications
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the chloro group can participate in reduction or elimination reactions. The phenylmethyl ether group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylbenzene: Similar in structure but lacks the chloro and phenylmethyl ether groups.
1-Chloro-3-[(phenylmethyl)oxy]benzene: Similar but lacks the bromomethyl group.
Benzyl Bromide: Contains a bromomethyl group but lacks the chloro and phenylmethyl ether groups.
Uniqueness
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene is unique due to the combination of the bromomethyl, chloro, and phenylmethyl ether groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C14H12BrClO |
|---|---|
Molecular Weight |
311.60 g/mol |
IUPAC Name |
2-(bromomethyl)-1-chloro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrClO/c15-9-12-13(16)7-4-8-14(12)17-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChI Key |
TWXLMFIJHULRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)CBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

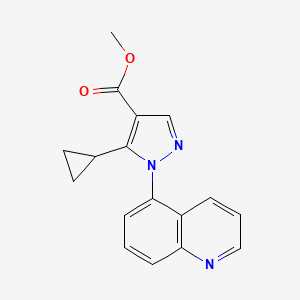
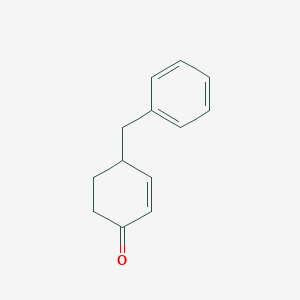
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ol](/img/structure/B8747053.png)

